

Technical Guide: Physicochemical Properties of (2-Methylquinolin-6-yl)methanol

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Compound of Interest

Compound Name: (2-Methylquinolin-6-yl)methanol

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For Researchers, Scientists, and Drug Development Professionals

December 27, 2025

This technical guide provides a comprehensive overview of the known physicochemical properties of **(2-Methylquinolin-6-yl)methanol** (CAS No. 108166-02-5). The information is compiled from available literature and databases to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. While experimental data for some properties are limited, this guide also presents established protocols for their determination.

Core Physicochemical Properties

(2-Methylquinolin-6-yl)methanol is a heterocyclic compound featuring a quinoline core, which is a prevalent scaffold in many biologically active molecules.^[1] Its structure consists of a methyl group at the 2-position and a hydroxymethyl group at the 6-position of the quinoline ring.

A summary of the available quantitative data for **(2-Methylquinolin-6-yl)methanol** is presented in Table 1. It is important to note that while the molecular formula and weight are well-established, some of the other properties are based on computational predictions and should be confirmed through experimental validation.

Table 1: Physicochemical Properties of **(2-Methylquinolin-6-yl)methanol**

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₁ NO	[2] [3]
Molecular Weight	173.21 g/mol	[2] [3]
Melting Point	136-139 °C (Predicted)	[4]
Boiling Point	334.9 ± 27.0 °C (Predicted)	[4]
Density	1.179 ± 0.06 g/cm ³ (Predicted)	[4]
Solubility	Data not available	
pKa	Data not available	
LogP	Data not available	

Experimental Protocols for Property Determination

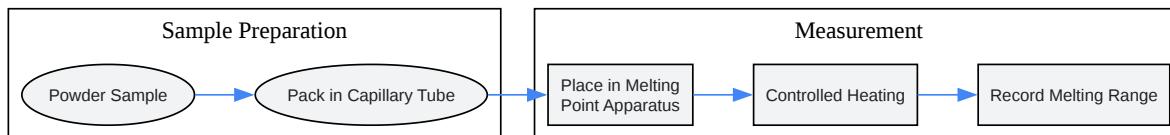
Due to the limited availability of experimental data for **(2-Methylquinolin-6-yl)methanol**, this section provides detailed, generalized methodologies for determining key physicochemical properties, which can be adapted for this specific compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Protocol:

- Sample Preparation: A small, finely powdered sample of **(2-Methylquinolin-6-yl)methanol** is packed into a capillary tube.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.
- Heating: The sample is heated at a controlled rate.
- Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.



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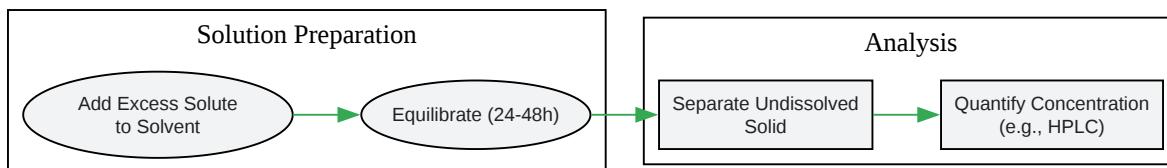
Caption: Workflow for Melting Point Determination.

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for its application in drug delivery and formulation.

Protocol:

- Preparation of Saturated Solution: An excess amount of **(2-Methylquinolin-6-yl)methanol** is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed vial.
- Equilibration: The vial is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation of Undissolved Solid: The solution is centrifuged or filtered to remove any undissolved solid.
- Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).



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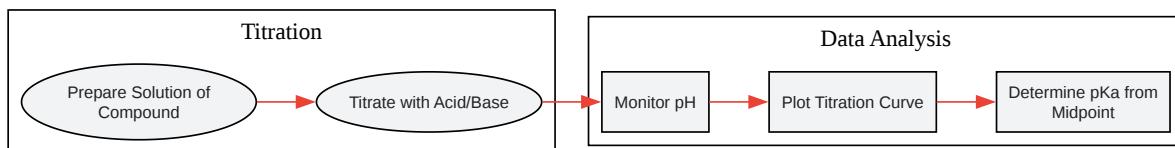
Caption: Workflow for Solubility Determination.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and is a critical parameter in understanding its behavior in biological systems.

Protocol:

- Titration Setup: A solution of **(2-Methylquinolin-6-yl)methanol** is prepared in a suitable solvent (e.g., water or a co-solvent system).
- Titration: The solution is titrated with a standardized solution of a strong acid or base.
- pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
- Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the curve.

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Caption: Workflow for pKa Determination by Titration.

Potential Biological Activities

While no specific biological activity or signaling pathway has been reported for **(2-Methylquinolin-6-yl)methanol** in the reviewed literature, the quinoline scaffold is a well-known

pharmacophore present in numerous compounds with a wide range of biological activities.[\[1\]](#) Derivatives of quinoline have been investigated for their potential as:

- Anticancer agents: Many quinoline-based compounds have demonstrated cytotoxic effects against various cancer cell lines.[\[5\]](#)
- Antimicrobial agents: The quinoline ring is a core component of several antibacterial and antifungal drugs.[\[6\]](#)[\[7\]](#)
- Antimalarial agents: Quinolines have historically been, and continue to be, a crucial class of antimalarial drugs.

It is important to emphasize that these are general activities associated with the broader class of quinoline derivatives. The specific biological effects of **(2-Methylquinolin-6-yl)methanol** remain to be elucidated through dedicated experimental studies. The presence of the methyl and hydroxymethyl substituents will undoubtedly influence its pharmacological profile.

Conclusion and Future Directions

This technical guide consolidates the currently available physicochemical information for **(2-Methylquinolin-6-yl)methanol**. The provided data, particularly the predicted values, offer a starting point for further research. There is a clear need for experimental determination of key properties such as melting point, boiling point, solubility, pKa, and logP to build a more complete and accurate profile of this compound.

Furthermore, the absence of biological data represents a significant knowledge gap. Future research should focus on evaluating the biological activities of **(2-Methylquinolin-6-yl)methanol**, including its potential cytotoxic, antimicrobial, and other pharmacological effects. Such studies would be invaluable in determining the potential of this compound as a lead for drug discovery and development.

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